(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1448073-85-5
VCID: VC4298930
InChI: InChI=1S/C14H12ClNO3S2/c15-10-3-5-11(6-4-10)21(18,19)12-8-16(9-12)14(17)13-2-1-7-20-13/h1-7,12H,8-9H2
SMILES: C1C(CN1C(=O)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl
Molecular Formula: C14H12ClNO3S2
Molecular Weight: 341.82

(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone

CAS No.: 1448073-85-5

Cat. No.: VC4298930

Molecular Formula: C14H12ClNO3S2

Molecular Weight: 341.82

* For research use only. Not for human or veterinary use.

(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone - 1448073-85-5

Specification

CAS No. 1448073-85-5
Molecular Formula C14H12ClNO3S2
Molecular Weight 341.82
IUPAC Name [3-(4-chlorophenyl)sulfonylazetidin-1-yl]-thiophen-2-ylmethanone
Standard InChI InChI=1S/C14H12ClNO3S2/c15-10-3-5-11(6-4-10)21(18,19)12-8-16(9-12)14(17)13-2-1-7-20-13/h1-7,12H,8-9H2
Standard InChI Key SJXJKTSTGRVKBP-UHFFFAOYSA-N
SMILES C1C(CN1C(=O)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl

Introduction

Chemical Identity

  • IUPAC Name: (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone

  • Molecular Formula: C14H12ClNO3S2

  • Molecular Weight: 341.83 g/mol

Structural Features

The compound consists of:

  • A 4-chlorophenyl sulfonyl group, which provides electron-withdrawing properties and enhances stability.

  • An azetidine ring, a four-membered nitrogen-containing heterocycle known for its strained geometry.

  • A thiophene moiety, a sulfur-containing aromatic ring that contributes to the compound's electronic properties.

  • A central methanone group (-CO-) linking the azetidine and thiophene units.

Synthesis

The synthesis of (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone typically involves multi-step organic reactions starting from commercially available precursors.

General Synthetic Route

  • Formation of the Azetidine Core:

    • Azetidines are synthesized via cyclization reactions involving amines and alkyl halides or via ring-closing metathesis.

  • Introduction of the Sulfonyl Group:

    • The 4-chlorophenyl sulfonyl moiety is introduced using sulfonation reagents such as chlorosulfonic acid or sulfonyl chlorides.

  • Coupling with Thiophene Derivatives:

    • The thiophene unit is attached via carbon-carbon coupling reactions, such as Suzuki or Heck coupling.

  • Final Assembly:

    • The components are linked through acylation reactions to form the methanone bridge.

Potential Applications

This compound has not been extensively studied, but its structural features suggest potential applications in:

  • Pharmaceuticals:

    • Azetidine derivatives are known for their biological activity, including antimicrobial, antiviral, and anticancer properties.

    • The sulfonyl group enhances water solubility and bioavailability.

  • Material Science:

    • The thiophene moiety may impart electronic properties useful in organic semiconductors or photovoltaic materials.

Molecular Docking Studies

In silico studies on structurally similar compounds suggest that molecules with sulfonamide and thiophene groups show strong binding affinity to protein targets such as enzymes involved in inflammation (e.g., COX or LOX inhibitors) .

Challenges

  • Synthetic Complexity:

    • Multi-step synthesis requires optimization to improve yield and scalability.

  • Limited Data:

    • Experimental validation of biological activities is necessary to confirm computational predictions.

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies:

    • Modifications to the azetidine ring or substitution on the thiophene unit could enhance biological activity.

  • Pharmacokinetics and Toxicology:

    • Detailed studies on absorption, distribution, metabolism, excretion (ADME), and toxicity are needed for pharmaceutical applications.

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